molecular formula C11H22 B3271151 (2-Methylbutyl)cyclohexane CAS No. 54105-77-0

(2-Methylbutyl)cyclohexane

Cat. No.: B3271151
CAS No.: 54105-77-0
M. Wt: 154.29 g/mol
InChI Key: DDQXBDLAGHZBMP-UHFFFAOYSA-N
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Description

(2-Methylbutyl)cyclohexane is an organic compound with the molecular formula C11H22. It is a cycloalkane derivative where a (2-methylbutyl) group is attached to a cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methylbutyl)cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with 2-methylbutyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced through catalytic hydrogenation of the corresponding unsaturated precursor. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: (2-Methylbutyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce more saturated hydrocarbons.

    Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine under UV light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

    Reduction: Hydrogen gas, metal catalysts (palladium, platinum), high pressure.

    Substitution: Chlorine or bromine, UV light.

Major Products Formed:

    Oxidation: Alcohols, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

(2-Methylbutyl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis and chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-Methylbutyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The specific pathways and targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

    Cyclohexane: A simple cycloalkane with no substituents.

    Methylcyclohexane: A cyclohexane ring with a single methyl group attached.

    Ethylcyclohexane: A cyclohexane ring with an ethyl group attached.

Uniqueness of (2-Methylbutyl)cyclohexane: this compound is unique due to the presence of the (2-methylbutyl) group, which imparts distinct chemical and physical properties compared to other cyclohexane derivatives

Properties

IUPAC Name

2-methylbutylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22/c1-3-10(2)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQXBDLAGHZBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880738
Record name (2-methylbutyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54105-77-0
Record name (2-Methylbutyl)cyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054105770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-methylbutyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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